molecular formula C12H13N3O2 B14401086 3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine CAS No. 89546-93-0

3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine

Cat. No.: B14401086
CAS No.: 89546-93-0
M. Wt: 231.25 g/mol
InChI Key: VOHDYNGRISOMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine is an organic compound that belongs to the class of dihydropyridazines. This compound is characterized by the presence of two methyl groups at positions 3 and 6, and a nitrophenyl group at position 1 of the dihydropyridazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with 3,6-dimethylpyridazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyridazine derivatives with altered oxidation states.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer processes, while the dihydropyridazine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-1-phenyl-1,6-dihydropyridazine: Lacks the nitro group, resulting in different chemical and biological properties.

    3,6-Dimethyl-1-(4-aminophenyl)-1,6-dihydropyridazine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89546-93-0

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3,6-dimethyl-2-(4-nitrophenyl)-3H-pyridazine

InChI

InChI=1S/C12H13N3O2/c1-9-3-4-10(2)14(13-9)11-5-7-12(8-6-11)15(16)17/h3-8,10H,1-2H3

InChI Key

VOHDYNGRISOMLO-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.